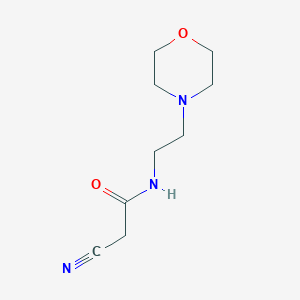

2-Cyano-N-(2-morpholin-4-yl-ethyl)-acetamide

Descripción

Propiedades

IUPAC Name |

2-cyano-N-(2-morpholin-4-ylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c10-2-1-9(13)11-3-4-12-5-7-14-8-6-12/h1,3-8H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRYMEQPQFHLFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368537 | |

| Record name | 2-Cyano-N-[2-(morpholin-4-yl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15029-26-2 | |

| Record name | 2-Cyano-N-[2-(morpholin-4-yl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Formation of the Morpholinyl Ethylamine Intermediate

The process begins with the preparation of 2-morpholin-4-yl-ethylamine, synthesized via nucleophilic substitution between morpholine and 2-chloroethylamine hydrochloride under basic conditions. Key parameters include:

| Parameter | Condition |

|---|---|

| Solvent | Ethanol/Water (3:1) |

| Base | Sodium hydroxide (1.5 equiv) |

| Temperature | Reflux (80°C) |

| Reaction Time | 6–8 hours |

| Yield | 78–82% |

Cyanoacetamide Condensation

The amine intermediate is then reacted with ethyl cyanoacetate in a nucleophilic acyl substitution reaction:

Reaction Conditions:

-

Solvent: Anhydrous tetrahydrofuran (THF)

-

Catalyst: Triethylamine (1.2 equiv)

-

Temperature: 0°C to room temperature (gradual warming)

-

Time: 12 hours

-

Workup: Precipitation with ice-water, filtration, and recrystallization from 95% ethanol

Mechanistic Insights:

The base deprotonates the amine, enhancing its nucleophilicity for attack on the electrophilic carbonyl carbon of ethyl cyanoacetate. The ethoxide leaving group is expelled, forming the acetamide bond.

One-Pot Hydrolysis-Alkylation Method

A modified protocol from U.S. Patent US4841086A (2008) adapts a one-pot approach for analogous cyanoacetamides, applicable to the target compound:

Reaction Scheme

-

In situ Generation of Cyanoacetamide Salt:

Cyanoacetamide is treated with sodium ethoxide in ethanol, forming the sodium salt. -

Alkylation with Morpholinyl Ethyl Halide:

The salt reacts with 2-(4-morpholinyl)ethyl chloride at 60–70°C for 4 hours.

Optimized Parameters:

| Component | Detail |

|---|---|

| Molar Ratio | 1:1.1 (cyanoacetamide:alkylating agent) |

| Solvent | Ethanol |

| Base | Sodium ethoxide (1.05 equiv) |

| Temperature | 60–70°C |

| Yield | 76–80% |

Advantages:

-

Eliminates isolation of intermediates.

-

Uses cost-effective sodium ethoxide instead of triethylamine.

Characterization and Quality Control

Critical analytical data for validating synthesis success include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 73°C | |

| Boiling Point | 437.4°C (predicted) | |

| Molecular Weight | 197.23 g/mol | |

| Flash Point | 218.3°C | |

| LogP | 0.126 |

Spectroscopic Confirmation:

-

IR: Strong absorption at 2250 cm⁻¹ (C≡N stretch) and 1650 cm⁻¹ (amide C=O).

-

¹H NMR (CDCl₃): δ 3.65–3.72 (m, 4H, morpholine OCH₂), 2.45–2.55 (m, 4H, morpholine NCH₂), 3.42 (q, 2H, J = 6.0 Hz, CH₂NH), 6.20 (s, 1H, NH).

Challenges and Mitigation Strategies

Byproduct Formation

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction of the cyano group can yield primary amines.

Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In the realm of organic chemistry, 2-Cyano-N-(2-morpholin-4-yl-ethyl)-acetamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it a versatile building block in synthetic chemistry.

Medicine

The compound has been investigated for its potential as a pharmaceutical agent. Notably, studies have explored its role as an enzyme inhibitor or receptor ligand, particularly in targeting sigma receptors which are implicated in various neurological conditions. For instance, N-(2-morpholin-4-yl-ethyl)-2-(1-naphthyloxy)acetamide, a derivative, demonstrated anti-hyperalgesic effects in animal models of neuropathic pain by acting as a sigma-1 antagonist . This suggests that similar compounds could be developed for therapeutic applications in pain management and other neurological disorders.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for use in formulations requiring specific chemical reactivity or biological activity.

Case Studies

Several studies highlight the applications and efficacy of derivatives related to this compound:

Mecanismo De Acción

The mechanism of action of 2-Cyano-N-(2-morpholin-4-yl-ethyl)-acetamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological pathways. The cyano group and morpholine ring are key functional groups that contribute to its activity.

Comparación Con Compuestos Similares

Structural Comparison

Cyanoacetamides share a common backbone (2-cyanoacetamide) but differ in substituents on the nitrogen atom. Key structural variations and their implications are summarized below:

Key Observations :

- Morpholine-containing analogs (e.g., compound 6) exhibit improved solubility compared to purely aromatic derivatives (e.g., 3e) due to the oxygen-rich morpholine ring .

- Heterocyclic substituents (e.g., pyrimidine, thiazole) introduce additional hydrogen-bonding or π-stacking capabilities, critical for enzyme inhibition .

Key Observations :

Physicochemical Properties

Data from NMR, MS, and elemental analysis highlight differences in molecular characteristics:

Key Observations :

Actividad Biológica

2-Cyano-N-(2-morpholin-4-yl-ethyl)-acetamide, a compound characterized by its unique structure featuring a cyano group and a morpholine moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, applications, and comparative analysis with structurally similar compounds.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-N-(2-morpholin-4-yl-ethyl)-acetamide with sodium cyanide in a solvent like dimethylformamide (DMF) under reflux conditions. The product is purified through recrystallization or chromatography, ensuring high yield and purity.

- Molecular Formula : C₉H₁₅N₃O

- Molecular Weight : Approximately 197.23 g/mol

- Functional Groups : Cyano group and morpholine ring, which contribute to its reactivity and biological activity .

The mechanism of action of this compound is primarily linked to its role as a potential antagonist of the sigma-1 receptor. This receptor is involved in various physiological processes, including pain perception. Research indicates that this compound exhibits anti-hyperalgesic effects in chronic pain models, suggesting its utility in pain management.

Antimicrobial Activity

Preliminary studies have indicated that this compound may possess antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still needed.

Inhibitory Activity Against Enzymes

Research has shown that this compound can act as an enzyme inhibitor. For example, it has been evaluated for its ability to inhibit interactions between menin and Mixed Lineage Leukemia 1 (MLL1), which is significant in the context of acute leukemia treatment. In vitro assays demonstrated that it can effectively displace MLL fragments from menin, indicating potential therapeutic applications in oncology .

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₉H₁₅N₃O | Contains both cyano and morpholine groups |

| 2-Amino-2-cyano-N-(2-morpholin-4-ylethyl)acetamide | C₉H₁₅N₃O | Enhanced reactivity due to amino group |

| N-(2-Morpholin-4-yl)acetamide | C₇H₁₃N₃O | Lacks cyano group, reducing polarity |

| 2-Cyanoacetamide | C₄H₆N₂O | Simpler structure primarily used as an intermediate |

This comparison highlights the unique structural features of this compound that may confer distinct biological activities not found in other compounds.

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of this compound:

- Sigma Receptor Antagonism : A study demonstrated that this compound exhibits anti-hyperalgesic effects comparable to known sigma receptor antagonists like BD-1063. However, Gabapentin showed superior efficacy, indicating that while promising, further optimization is needed for clinical relevance.

- Enzyme Inhibition : In assays assessing the menin-MLL interaction, this compound showed significant inhibitory activity, highlighting its potential as a lead compound for developing novel cancer therapies .

Q & A

Q. What are the common synthetic routes for preparing 2-Cyano-N-(2-morpholin-4-yl-ethyl)-acetamide?

Answer: While direct synthesis protocols for this compound are not explicitly documented in the provided evidence, analogous morpholine-containing acetamides (e.g., 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide) are synthesized via:

- Stepwise substitution and condensation : Reacting intermediates (e.g., morpholine derivatives) with cyanoacetamide precursors under alkaline or acidic conditions .

- Use of condensing agents : For example, acetyl chloride or cyanoacetic acid in dichloromethane (CH₂Cl₂) with Na₂CO₃ as a base, followed by purification via silica gel chromatography .

- Key considerations : Mild reaction conditions (room temperature, overnight stirring) and pH control to avoid decomposition of the cyano group .

Q. How is this compound characterized post-synthesis?

Answer: Characterization typically involves:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent integration (e.g., morpholine protons at δ 3.31–4.90 ppm) and cyano group placement .

- Mass spectrometry (MS) : ESI/APCI(+) for molecular ion confirmation (e.g., m/z 347 [M+H]⁺ in related compounds) .

- Chromatographic purity : TLC or HPLC to verify >95% purity, using gradients like MeOH/CH₂Cl₂ .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

Answer: Optimization strategies derived from analogous syntheses include:

- Stepwise reagent addition : Incremental addition of acetyl chloride and Na₂CO₃ to control exothermic reactions and minimize side products .

- Solvent selection : Polar aprotic solvents (e.g., CH₂Cl₂) enhance solubility of intermediates while stabilizing the cyano group .

- Post-reaction workup : Acidic washes (e.g., HCl) to remove unreacted amines, followed by drying (Na₂SO₄) and recrystallization (ethyl acetate) .

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0–5°C (initial), RT (final) | Prevents decomposition |

| Base | Na₂CO₃ (vs. stronger bases) | Avoids cyano hydrolysis |

| Purification | Silica gel chromatography | ≥58% yield |

Q. How should researchers address contradictory or incomplete toxicological data for this compound?

Answer: Given limited toxicological studies (e.g., "toxicological properties not thoroughly investigated" in analogous compounds ):

- In vitro assays : Prioritize cytotoxicity screening (e.g., MTT assay on HEK-293 or HepG2 cells) to establish baseline safety.

- Structure-activity relationships (SAR) : Compare with structurally similar acetamides (e.g., 2-cyano-N-(furan-2-ylmethyl) derivatives) showing antileukemic activity .

- Predictive modeling : Use tools like ADMETlab to estimate LD₅₀ and hepatotoxicity risks based on cyano and morpholine motifs.

Q. What strategies are used to evaluate the biological activity of this compound?

Answer: Methodologies from related compounds include:

- Enzyme inhibition assays : Target kinases or proteases due to the morpholine group’s affinity for ATP-binding pockets .

- Anticancer screening : Test against leukemia (CCRF-CEM, SR) or solid tumor cell lines, with IC₅₀ calculations via dose-response curves .

- Mechanistic studies : Use fluorescent probes (e.g., Annexin V/PI) to assess apoptosis induction or ROS generation .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities of analogous acetamides?

Answer:

- Control for substituent effects : For example, morpholine vs. pyrazole derivatives exhibit divergent enzyme inhibition profiles due to steric/electronic differences .

- Validate assay conditions : Ensure consistent pH (e.g., acetamide pKa ~-1.22 to 1.8 ), solvent (DMSO concentration ≤0.1%), and cell passage number.

- Leverage computational tools : Molecular docking (AutoDock Vina) to compare binding modes of cyanoacetamides with target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.